![molecular formula C22H20N2O2S B2524152 N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide CAS No. 341968-03-4](/img/structure/B2524152.png)
N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide
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Description
N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide, also known as DPHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
- A fascinating study demonstrated a novel signaling mechanism based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group. Leveraging this mechanism, researchers developed a fluorescent probe specifically for hypochlorite detection. This probe could find applications in environmental monitoring, water quality assessment, and biomedical diagnostics.
- Researchers have explored the use of N’-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide in the deprotection of N-p-methoxyphenylamines . Anodic oxidation in an acidic medium efficiently removes the protecting group, yielding the corresponding amine. This method is compatible with various oxidizable functional groups, making it valuable in organic synthesis.
Fluorescent Probes for Hypochlorite Detection
Anodic Oxidation for N-p-Methoxyphenylamine Deprotection
properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(3-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-26-19-13-8-14-20(15-19)27-16-21(25)23-24-22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNZKUVOBCYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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